1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate
Description
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-11-2-1-3-12-13(11)17-15(22-12)18-6-10(7-18)20-14(19)9-4-5-21-8-9/h1-5,8,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQONUZAAARXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with an azetidine and thiophene ring. Its molecular formula is , with a molecular weight of approximately 298.75 g/mol. The presence of the chlorine atom and the various heterocycles suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |
| 4e (related compound) | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |
| 4i (related compound) | HepG2 | 2.32 | Increased Bax/Bcl-2 ratio leading to apoptosis |
The anticancer activity is primarily attributed to the induction of apoptosis through the activation of caspases and modulation of the cell cycle. The increase in the Bax/Bcl-2 ratio indicates a pro-apoptotic effect, which is crucial for the elimination of cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity. The presence of the thiophene and benzothiazole rings enhances their interaction with microbial targets.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | Staphylococcus aureus | TBD |
Case Studies
A recent study evaluated the cytotoxicity of various derivatives against MCF-7 and HepG2 cancer cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced the cytotoxicity profile, with certain substitutions enhancing activity.
In Vivo Studies
In vivo studies using tumor-bearing mice demonstrated that selected derivatives exhibited targeted delivery to tumor sites, further supporting their potential as therapeutic agents in oncology.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*Molecular weight of the target compound is estimated based on structural inference.
Research Implications
- Azetidine vs. Piperazine : Azetidine’s strain may enhance binding affinity but reduce synthetic accessibility compared to piperazine .
- Chloro vs. Trifluoromethyl : The chloro group offers cost-effective synthesis, while trifluoromethyl may improve metabolic stability .
- Ester Group Selection : Thiophene-3-carboxylate balances lipophilicity and aromatic interactions, making it favorable for CNS-targeted drugs.
Limitations
- Direct biological or pharmacokinetic data for the target compound is absent in the provided evidence.
- Comparisons rely on structural analogs, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate?
- Methodology :
- Step 1 : Synthesize the 4-chlorobenzo[d]thiazol-2-amine core via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by cyclization (analogous to methods in and ).
- Step 2 : Construct the azetidine ring using 2,3-diazetidinone under hydrogenation or acid-catalyzed cyclization (as seen in and ).
- Step 3 : Esterify the azetidine intermediate with thiophene-3-carboxylic acid using coupling agents like DCC/DMAP or via chloroformate activation (similar to ).
- Key Considerations : Optimize reaction conditions (solvent, temperature) to improve yield and purity.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Techniques :
- 1H and 13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons in benzo[d]thiazole and thiophene moieties).
- HRMS : For precise molecular weight validation.
- X-ray Crystallography : To resolve stereochemistry and solid-state conformation (as demonstrated in and for related azetidinones).
Q. What initial biological screening assays are appropriate for this compound?
- Approach :
- Enzyme Inhibition Assays : Test against fungal enzymes (e.g., cytochrome P450 monooxygenases) due to structural similarity to fungicidal patents ().
- Cellular Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) to assess selectivity.
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize fungal enzymes (e.g., sterol 14α-demethylase) based on structural analogs in .
- Software : Use AutoDock Vina or MOE for docking simulations, incorporating the compound’s 3D structure (from X-ray data or DFT optimization).
- Validation : Compare binding energies with known inhibitors (e.g., triazole antifungals).
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Strategies :
- Assay Cross-Validation : Replicate results in both cell-free (enzyme) and cell-based assays to isolate confounding factors (e.g., membrane permeability).
- Purity Analysis : Use HPLC to confirm compound purity (>95%), as impurities may skew activity (e.g., highlights HRMS for validation).
- Stereochemical Confirmation : Verify enantiomeric purity via chiral HPLC or circular dichroism, as unaccounted stereoisomers may exhibit variable activity.
Q. What structural modifications could improve pharmacokinetic properties?
- Design Strategies :
- Ester Hydrolysis Resistance : Replace the thiophene-3-carboxylate ester with a bioisostere (e.g., amide) to enhance metabolic stability.
- Hydrophilicity Enhancement : Introduce polar groups (e.g., hydroxyl or sulfonate) on the azetidine ring to improve aqueous solubility.
- Prodrug Approach : Mask the ester group with a cleavable moiety (e.g., pivaloyloxymethyl) for targeted release.
Q. How can structure-activity relationship (SAR) studies guide optimization?
- Workflow :
- Analog Synthesis : Prepare derivatives with variations in the benzo[d]thiazole (e.g., substituents at position 4) and azetidine (e.g., N-alkylation) moieties.
- Biological Profiling : Test analogs in fungal growth inhibition assays () and neuroprotective models (based on ’s anti-Parkinsonian focus).
- Computational Analysis : Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity.
Data Contradiction and Validation
Q. How to address conflicting results in antifungal activity between in vitro and in vivo models?
- Resolution Steps :
- Pharmacokinetic Profiling : Measure compound bioavailability and tissue distribution to identify absorption barriers.
- Metabolite Identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo.
- Model Optimization : Adjust dosing regimens or use pathogen-specific infection models (e.g., plant-based assays per ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
